molecular formula C7H6N4O2S B13033310 (Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole

(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole

Cat. No.: B13033310
M. Wt: 210.22 g/mol
InChI Key: AVDOFMGETZDDRR-UHFFFAOYSA-N
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Description

(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole is a heterocyclic compound that features a unique combination of hydrazone and nitro functional groups attached to a benzo[d]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole typically involves the reaction of 2-amino-4-nitrobenzo[d]thiazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group, while the hydrazone moiety can be reduced to hydrazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydrazone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives and hydrazine derivatives.

    Substitution: Formation of various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry, where it is studied for its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazone and nitro groups play a crucial role in its binding affinity and reactivity. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hydrazones: Compounds with similar hydrazone functional groups, such as (E)-2-hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole.

    Nitrobenzo[d]thiazoles: Compounds with similar nitrobenzo[d]thiazole structures, such as 2-nitrobenzo[d]thiazole.

Uniqueness

(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole is unique due to its specific combination of functional groups and its (Z)-configuration. This configuration can influence its chemical reactivity and biological activity, making it distinct from other related compounds.

Properties

Molecular Formula

C7H6N4O2S

Molecular Weight

210.22 g/mol

IUPAC Name

(4-nitro-1,3-benzothiazol-2-yl)hydrazine

InChI

InChI=1S/C7H6N4O2S/c8-10-7-9-6-4(11(12)13)2-1-3-5(6)14-7/h1-3H,8H2,(H,9,10)

InChI Key

AVDOFMGETZDDRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NN)[N+](=O)[O-]

Origin of Product

United States

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